molecular formula C17H11N3O5S B4747156 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B4747156
M. Wt: 369.4 g/mol
InChI Key: DXQFSEZCKFDOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a benzodioxole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid chloride to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent production. The choice of solvents and reagents would be guided by considerations of cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under mild conditions using reagents like hydrogen gas and palladium on carbon.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, especially at the carbon adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may enhance binding affinity through π-π interactions with aromatic residues in the target protein. The benzodioxole moiety can contribute to the overall stability and solubility of the compound in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide is unique due to the combination of its structural features, which confer specific biological activities and potential applications. The presence of both a nitrophenyl group and a benzodioxole moiety in the same molecule is relatively rare and can lead to unique interactions with biological targets.

Properties

IUPAC Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O5S/c21-16(11-4-5-14-15(7-11)25-9-24-14)19-17-18-13(8-26-17)10-2-1-3-12(6-10)20(22)23/h1-8H,9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQFSEZCKFDOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.